Ectoïne

Vue d'ensemble

Description

C'est un soluté compatible qui sert de substance protectrice en agissant comme un osmolyte, aidant les organismes à survivre à un stress osmotique extrême . L'ectoïne est largement utilisée dans les industries médicale, cosmétique et autres en raison de sa capacité à protéger les cellules contre les facteurs de stress environnementaux tels que la salinité, le gel, le dessèchement et les températures élevées .

Applications De Recherche Scientifique

Ectoine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Ectoine, a natural secondary metabolite found in halophilic microorganisms, primarily targets cells and macromolecular substances . It has a protective role against environmental stressors such as salinity, freezing, drying, and high temperatures .

Mode of Action

Ectoine acts as a compatible solute and a chemical chaperone . It interacts with water molecules, leading to its exclusion from the protein surface, which decreases the solubility of the peptide backbone and strengthens intramolecular hydrogen bonds . This interaction helps stabilize proteins, nucleic acids, and whole cells against various stresses .

Biochemical Pathways

The biosynthesis of ectoine begins with the phosphorylation of L-aspartate, sharing its first two enzymatic steps with the biosynthesis of amino acids of the aspartate family: aspartokinase and L-aspartate-β-semialdehyde dehydrogenase . The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, significantly increasing the yield of ectoine .

Pharmacokinetics

This process, however, has limitations such as high salt concentration fermentation, which is highly corrosive to the equipment and increases the difficulty of downstream purification .

Result of Action

Ectoine has multiple cellular effects. It has been found to mildly demethylate DNA in skin cells, modulate the expression of epigenetic modification-related genes, and reduce cell proliferation . In addition, it has been shown to exert protective effects on chondrocytes and cartilage, suggesting its potential therapeutic use in the treatment of osteoarthritis .

Action Environment

Ectoine’s action is influenced by environmental factors. It is produced by halophilic organisms that grow in moderate and high salt concentrations . These organisms synthesize ectoine as a counterbalance to high salt concentrations . Ectoine’s protective properties are particularly beneficial in harsh conditions such as high salinity, drought, and high radiation .

Analyse Biochimique

Biochemical Properties

Ectoine interacts with various enzymes and proteins. It is synthesized by the expenditure of considerable energetic and biosynthetic resources . The key metabolite in ectoine biosynthesis is N-acetyldiaminobutyric acid (ADABA). The γ-ADABA isomer serves as the preferred substrate for the ectoine synthase .

Cellular Effects

Ectoine has significant effects on various types of cells and cellular processes. It protects cells against environmental stressors such as salinity, freezing, drying, and high temperatures . It influences cell function by preserving the hydration of the cytoplasm and maintaining the magnitude of turgor .

Molecular Mechanism

Ectoine exerts its effects at the molecular level through binding interactions with biomolecules. The synthesis and degradation pathways of ectoine critically differ in the isomeric form of the key metabolite ADABA . The α-ADABA isomer is produced by the ectoine hydrolase as an intermediate in catabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ectoine change over time. It serves as a stress protectant during osmotic stress and high- or low-growth temperature extremes . When ectoine is no longer needed as a stress protectant, microorganisms exploit it as a nutrient .

Metabolic Pathways

Ectoine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms .

Subcellular Localization

It is known that ectoine can serve as an internal inducer for the genetic control of ectoine catabolic genes via the GabR/MocR-type regulator EnuR .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'ectoïne est synthétisée par des bactéries halophiles via la biosynthèse des acides aminés de la famille de l'aspartate. Les réactions enzymatiques impliquent trois enzymes principales : la L-2,4-diaminobutyrate transaminase, la L-2,4-diaminobutyrate acétyltransférase et l'this compound synthase . Le processus commence par la conversion de l'aspartate en L-2,4-diaminobutyrate, qui est ensuite acétylé pour former de l'acide N-γ-acétyldiaminobutyrique. Enfin, l'this compound synthase catalyse la cyclisation de l'acide N-γ-acétyldiaminobutyrique pour former de l'this compound .

Méthodes de production industrielle

La production industrielle d'this compound implique principalement la fermentation microbienne utilisant des micro-organismes halophiles. cette méthode présente des limites, telles que la fermentation à forte concentration en sel, qui est corrosive pour les équipements et augmente les coûts de purification en aval . Les progrès de l'ingénierie métabolique ont conduit à l'expression hétérologue du groupe de gènes de synthèse de l'this compound dans des micro-organismes industriels, augmentant considérablement le rendement et réduisant les coûts .

Analyse Des Réactions Chimiques

Types de réactions

L'ectoïne subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour sa stabilité et sa résistance à la dégradation dans des conditions extrêmes .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'this compound comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions douces, préservant l'intégrité de la molécule d'this compound .

Produits principaux

Les principaux produits formés à partir des réactions de l'this compound comprennent son dérivé, la 5-hydroxythis compound, qui est produite par hydroxylation . Ce dérivé présente également des propriétés protectrices similaires à celles de l'this compound .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'this compound exerce ses effets en stabilisant les macromolécules et les structures cellulaires. Elle forme une coque d'hydratation protectrice autour des protéines et des membranes, empêchant la dénaturation et maintenant l'intégrité cellulaire dans des conditions de stress . L'this compound réduit également les réponses inflammatoires en stabilisant les membranes cellulaires et en empêchant la migration des cellules inflammatoires .

Comparaison Avec Des Composés Similaires

L'ectoïne est souvent comparée à d'autres solutés compatibles comme la bétaïne, la proline et le tréhalose. Bien que tous ces composés aident les organismes à survivre au stress osmotique, l'this compound est unique en sa capacité à stabiliser un large éventail de macromolécules et de structures cellulaires . De plus, les effets protecteurs de l'this compound s'étendent à la réduction de l'inflammation et à l'amélioration de la fonction de barrière cutanée, ce qui la rend particulièrement précieuse dans les applications médicales et cosmétiques .

Liste des composés similaires

- Bétaïne

- Proline

- Tréhalose

- 5-Hydroxythis compound

Les propriétés uniques de l'this compound et sa large gamme d'applications en font un composé précieux dans divers domaines, de la recherche scientifique aux applications industrielles.

Propriétés

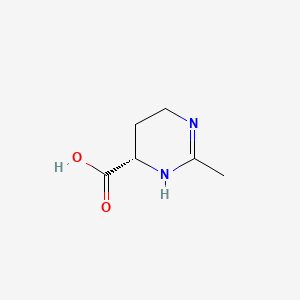

IUPAC Name |

(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NCC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869280 | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96702-03-3 | |

| Record name | Ectoine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectoine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECTOINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ectoine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

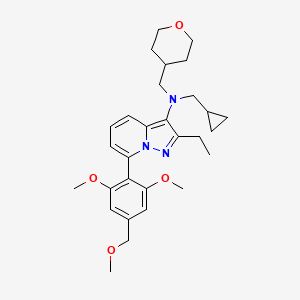

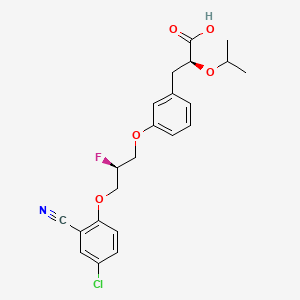

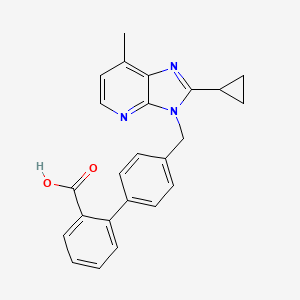

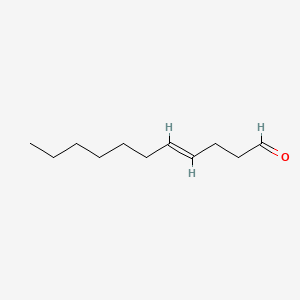

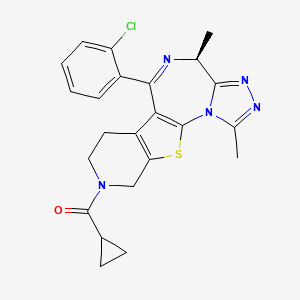

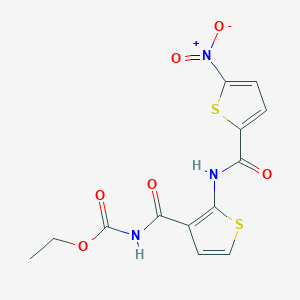

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)